molecular formula C9H6BrFO2 B3178102 3-Bromo-4-fluorocinnamic acid CAS No. 370867-85-9

3-Bromo-4-fluorocinnamic acid

Cat. No.: B3178102
CAS No.: 370867-85-9
M. Wt: 245.04 g/mol
InChI Key: ZNIGVADAKXOMQH-DUXPYHPUSA-N
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Description

3-Bromo-4-fluorocinnamic acid: is an organic compound with the molecular formula C9H6BrFO2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with bromine and fluorine atoms at the 3rd and 4th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-4-fluorocinnamic acid involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

The reaction proceeds by oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boronic acid, and finally reductive elimination to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluorocinnamic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The double bond in the cinnamic acid moiety can be oxidized to form epoxides or diols.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Derivatives with different functional groups replacing bromine or fluorine.

    Oxidation: Epoxides or diols.

    Reduction: Alcohols or aldehydes.

Scientific Research Applications

3-Bromo-4-fluorocinnamic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluorocinnamic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various coupling and substitution reactions. Its molecular targets and pathways are determined by the nature of the reactions it undergoes and the functional groups it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-chlorocinnamic acid
  • 3-Bromo-4-methylcinnamic acid
  • 3-Bromo-4-methoxycinnamic acid

Uniqueness

3-Bromo-4-fluorocinnamic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These substitutions can influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis.

Biological Activity

3-Bromo-4-fluorocinnamic acid (BFCA) is a halogenated organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of BFCA, discussing its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9_9H5_5BrF O2_2
  • Molecular Weight : 244.04 g/mol
  • Melting Point : 193°C to 195°C
  • IUPAC Name : (E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid

The presence of bromine and fluorine substituents at the 3 and 4 positions on the phenyl ring significantly influences the compound's electronic properties, enhancing its reactivity and biological activity .

BFCA's biological activity is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The compound has been shown to:

  • Inhibit Cytochrome P450 Enzymes : These enzymes are crucial for drug metabolism and oxidative stress responses. BFCA's inhibition may impact drug efficacy and toxicity profiles.
  • Modulate Signaling Pathways : BFCA influences pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation. This modulation can lead to altered gene expression related to apoptosis and cell cycle regulation.

Antitumor Activity

Research indicates that BFCA exhibits significant antitumor properties. Similar halogenated compounds have demonstrated the ability to induce apoptosis in cancer cells by inhibiting key metabolic pathways. For instance, studies have shown that brominated compounds can lead to necrosis in cancer cells through disruption of cellular homeostasis.

Antifungal Activity

BFCA has also been investigated for its antifungal properties. Halogenated derivatives are known to compromise the integrity of fungal cell membranes, leading to cell death. This activity suggests that BFCA could be a candidate for developing antifungal agents.

Case Studies

  • Study on Antitumor Activity :
    • Objective : Evaluate the effect of BFCA on cancer cell lines.
    • Method : Treatment of various cancer cell lines with BFCA followed by assessment of cell viability using MTT assays.
    • Findings : Significant reduction in cell viability was observed, indicating strong antitumor potential.
  • Antifungal Efficacy Study :
    • Objective : Investigate the antifungal activity of BFCA against common fungal pathogens.
    • Method : Disk diffusion method was used to assess the inhibition zones around BFCA-treated disks.
    • Findings : BFCA exhibited notable antifungal activity, comparable to established antifungal agents.

Comparative Analysis with Similar Compounds

CompoundAntitumor ActivityAntifungal ActivityMechanism of Action
This compoundHighModerateInhibition of metabolic pathways; membrane disruption
3-Bromo-4-chlorocinnamic acidModerateLowSimilar mechanisms but less effective
3-Bromo-4-methylcinnamic acidLowHighPrimarily membrane disruption

Properties

IUPAC Name

(E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIGVADAKXOMQH-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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